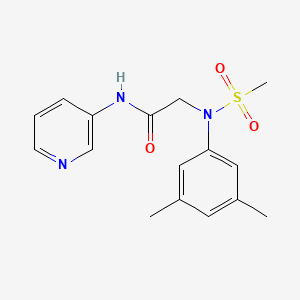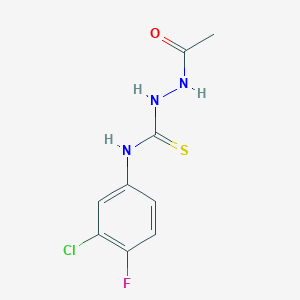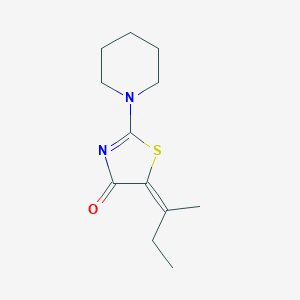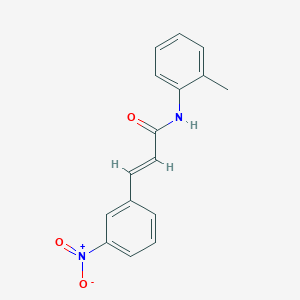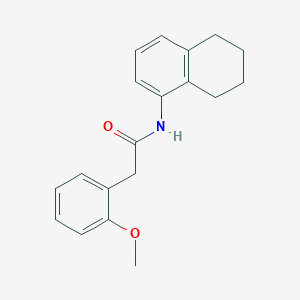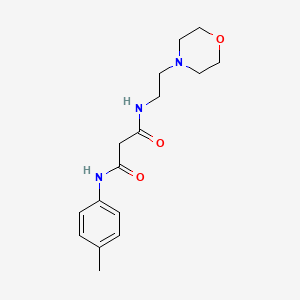
N'-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)propanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)propanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a 4-methylphenyl group, a morpholine ring, and a propanediamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)propanediamide typically involves the reaction of 4-methylphenylamine with 2-chloroethylmorpholine under basic conditions to form the intermediate N-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)amine. This intermediate is then reacted with propanedioyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
N’-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
科学研究应用
Chemistry
In chemistry, N’-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)propanediamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, N’-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)propanediamide could be explored as a potential drug candidate. Its interactions with biological targets such as enzymes and receptors may be studied to understand its therapeutic potential.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of N’-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)propanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions with these targets, leading to modulation of their activity and subsequent biological effects.
相似化合物的比较
Similar Compounds
- N-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)acetamide
- N-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)butanediamide
- N-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)hexanediamide
Uniqueness
N’-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)propanediamide is unique due to its specific combination of functional groups. The presence of the 4-methylphenyl group, morpholine ring, and propanediamide backbone provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research and industrial processes.
属性
IUPAC Name |
N'-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-13-2-4-14(5-3-13)18-16(21)12-15(20)17-6-7-19-8-10-22-11-9-19/h2-5H,6-12H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPKNRUSQFWLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

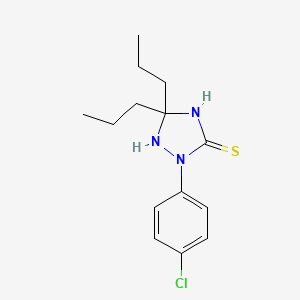
![1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5720017.png)
![3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5720020.png)
![2-methyl-N'-[2-(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5720023.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5720044.png)
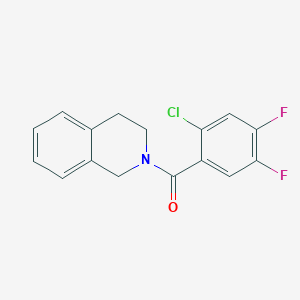
![2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5720051.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5720052.png)
